![molecular formula C16H10N4O3 B2848457 5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid CAS No. 1239751-40-6](/img/structure/B2848457.png)
5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid
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Overview
Description
5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid is a complex organic compound belonging to the quinazoline family. This compound features a triazole ring fused to a quinazoline core, which is further substituted with a phenyl group and a carboxylic acid moiety. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the condensation of o-azidobenzoic acid with phenylacetonitrile in methanolic sodium methoxide. This reaction forms 4,5-dihydro-5-oxo-3-phenyl-1,2,3-triazolo[1,5-a]quinazoline, which can be further processed to yield the desired carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H10N4O3
- Molecular Weight : 306.28 g/mol
- CAS Number : 1239751-40-6
The compound features a triazole ring fused with a quinazoline structure, which is significant for its biological activity.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of triazoloquinazolines exhibit notable anti-inflammatory properties. For instance, a synthesized library of pyrazolo[1,5-a]quinazolines was screened for their ability to inhibit inflammatory responses. Compounds similar to 5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid demonstrated significant inhibition of pro-inflammatory cytokines in vitro .
Anticancer Activity
The compound has been evaluated for its anticancer potential. Research has shown that certain triazoloquinazoline derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Study :
A specific study identified a related triazoloquinazoline compound that effectively inhibited the proliferation of breast cancer cells in vitro. The study utilized various assays to demonstrate the compound's ability to induce cell death through apoptosis mechanisms .
Anti-secretory Agents
Another promising application of this compound is its potential use as an anti-secretory agent. Compounds in this class have been shown to reduce gastric acid secretion and are being explored for their efficacy in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .
Research Findings :
A patent describes the synthesis of related compounds that exhibit anti-secretory activity when tested in animal models. These findings suggest that the triazoloquinazoline scaffold could be effective in developing new treatments for excess stomach acidity .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism by which 5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The phenyl group and carboxylic acid moiety can engage in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to specific receptors or enzymes. The triazole and quinazoline rings may participate in π-π stacking and other non-covalent interactions, further modulating its biological activity.
Comparison with Similar Compounds
Quinazoline derivatives: These compounds share the quinazoline core but may differ in their substituents and functional groups.
Triazole derivatives: Compounds containing triazole rings, which may or may not be fused to other heterocyclic systems.
Phenyl-containing heterocycles: Other heterocyclic compounds with phenyl substituents.
Uniqueness: 5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid stands out due to its unique combination of triazole and quinazoline rings, along with the phenyl and carboxylic acid groups. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid (CAS Number: 1239751-40-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinazoline core fused with a triazole ring, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H10N4O3, with a molecular weight of approximately 306.28 g/mol. The structure includes functional groups that contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C16H10N4O3 |
Molecular Weight | 306.28 g/mol |
CAS Number | 1239751-40-6 |
Purity | >90% |
Biological Activity
Research has indicated that compounds containing the quinazoline and triazole moieties exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that derivatives of quinazoline and triazole can possess significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.
Anticancer Activity
Quinazoline derivatives are well-documented for their anticancer potential. The mechanisms by which these compounds exert their effects include:
- Inhibition of DNA repair enzymes : This leads to increased sensitivity of cancer cells to DNA-damaging agents.
- EGFR Inhibition : Many quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.
- Tubulin Polymerization Inhibition : This action disrupts microtubule dynamics essential for cell division.
In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range.
Case Studies
A notable study investigated the effects of triazoloquinazoline derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Anticancer | Induces apoptosis in cancer cell lines |
Anti-inflammatory | Potential modulation of inflammatory pathways |
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Techniques such as molecular docking simulations have been employed to elucidate its binding affinity towards specific targets such as EGFR and other kinases involved in cancer progression.
Properties
IUPAC Name |
5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3/c21-15-11-7-6-10(16(22)23)8-12(11)20-14(17-15)13(18-19-20)9-4-2-1-3-5-9/h1-8,19H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSNEKUVCYQLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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